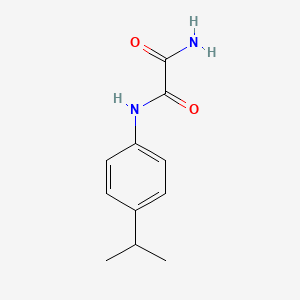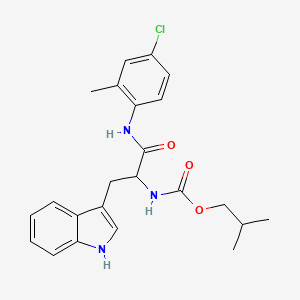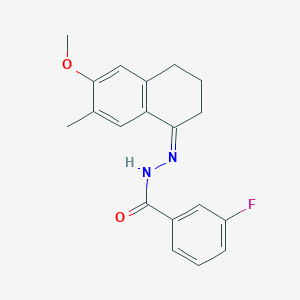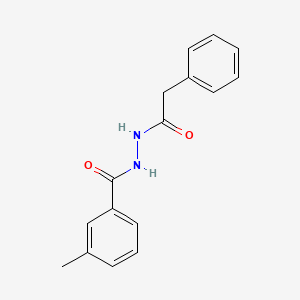![molecular formula C20H17BrN2O4S B3899684 N-[(4-bromophenyl)(phenyl)methyl]-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B3899684.png)
N-[(4-bromophenyl)(phenyl)methyl]-4-methyl-3-nitrobenzenesulfonamide
Overview
Description
N-[(4-bromophenyl)(phenyl)methyl]-4-methyl-3-nitrobenzenesulfonamide, commonly known as BPNM, is a chemical compound that has gained significant attention in the field of scientific research. BPNM has been found to possess several unique properties that make it an ideal candidate for various research applications.
Mechanism of Action
BPNM exerts its effects by binding to specific proteins in the body. One of the primary targets of BPNM is the protein kinase CK2, which is involved in cell proliferation and survival. BPNM binds to the active site of CK2 and inhibits its activity, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
BPNM has been found to have several biochemical and physiological effects. In vitro studies have shown that BPNM can inhibit the growth of cancer cells, prevent the death of neurons in the brain, and reduce inflammation. BPNM has also been found to have antioxidant properties, which can protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of using BPNM in lab experiments is its specificity. BPNM targets specific proteins in the body, which makes it an ideal tool for studying the function of these proteins. However, one of the limitations of using BPNM is its low solubility in water, which can make it challenging to work with in some experiments.
Future Directions
There are several areas where future research on BPNM could be focused. One area is the development of new cancer therapies based on BPNM. Another area is the study of the neuroprotective effects of BPNM and its potential use in the treatment of neurodegenerative diseases. Additionally, further research could be done to improve the solubility of BPNM in water, which could make it easier to work with in lab experiments.
Conclusion:
In conclusion, BPNM is a chemical compound that has several unique properties that make it an ideal candidate for various scientific research applications. BPNM has been found to have potential applications in cancer research, neuroscience, and other areas. Further research on BPNM could lead to the development of new therapies for cancer and neurodegenerative diseases.
Scientific Research Applications
BPNM has been found to have several applications in scientific research. One of the most significant applications of BPNM is in the field of cancer research. BPNM has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell proliferation. This makes BPNM a potential candidate for the development of new cancer therapies.
Another area where BPNM has shown promise is in the field of neuroscience. BPNM has been found to have neuroprotective effects and can prevent the death of neurons in the brain. This makes BPNM a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-[(4-bromophenyl)-phenylmethyl]-4-methyl-3-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O4S/c1-14-7-12-18(13-19(14)23(24)25)28(26,27)22-20(15-5-3-2-4-6-15)16-8-10-17(21)11-9-16/h2-13,20,22H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYYDCDQEQJKHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C3=CC=C(C=C3)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2-furyl)-3-[1-phenyl-3-(3-pyridinyl)-1H-pyrazol-4-yl]-2-propen-1-one](/img/structure/B3899601.png)
![tert-butyl 2-{[(2,6-dimethylphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B3899603.png)
![1-[(4-methylphenyl)amino]-3-phenoxy-2-propanol](/img/structure/B3899627.png)

![4-[(3,4-dimethylbenzoyl)amino]benzoic acid](/img/structure/B3899644.png)
![2-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]thio}ethanol](/img/structure/B3899647.png)
![3-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-2-cyano-N-(tetrahydro-2-furanylmethyl)acrylamide](/img/structure/B3899649.png)

![N-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-3-(1H-pyrazol-1-yl)-1-propanamine](/img/structure/B3899662.png)
![2-chloro-4,5-difluoro-N-[2-(2-methoxyphenoxy)ethyl]benzamide](/img/structure/B3899667.png)


![2-fluoro-N-[2-(2-methylphenoxy)ethyl]benzamide](/img/structure/B3899699.png)
![4-amino-N-{4-[2-(4-chlorophenyl)vinyl]-2-pyrimidinyl}benzenesulfonamide](/img/structure/B3899714.png)